2-Hydroxy-3-methoxy-4-nitrobenzaldehyde
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Overview
Description
2-Hydroxy-3-methoxy-4-nitrobenzaldehyde is a useful research compound. Its molecular formula is C8H7NO5 and its molecular weight is 197.146. The purity is usually 95%.
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Scientific Research Applications
Atmospheric Pollution Research
2-Hydroxy-3-methoxy-4-nitrobenzaldehyde (HMN) is involved in the study of atmospheric pollution. It is identified as a product in the heterogeneous reaction of coniferyl alcohol with NO3 radicals. This reaction, which occurs in the atmosphere, especially at night, leads to various products including HMN. Understanding these reactions is crucial for comprehending the chemical behaviors of compounds like coniferyl alcohol in the atmosphere, which has implications for air quality and pollution studies (Liu, Wen, & Wu, 2017).
Molecular Structure Analysis
HMN's molecular structure and vibrational spectra have been extensively studied using techniques like Fourier transform infrared spectroscopy (FT-IR) and FT-Raman measurements. These studies help in understanding the molecular geometry, vibrational frequencies, and charge transfer within the molecule, providing valuable insights into its chemical properties (Nataraj, Balachandran, & Karthick, 2011).
Photocatalytic Oxidation
HMN is also relevant in photocatalytic oxidation studies. For instance, the photocatalytic oxidation of benzyl alcohol derivatives using a TiO2/Cu(II)/solar simulated radiation system involves the conversion of methoxybenzyl alcohols into aldehydes, including HMN. This research provides insights into the photocatalytic processes and the influence of substituents like methoxy and nitro groups on these reactions, which is significant for environmental chemistry and photocatalytic applications (Marotta et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds like 2-hydroxy-4-methoxybenzaldehyde have been identified as potential tyrosinase inhibitors . Tyrosinase is a key enzyme in the production of melanin, a pigment responsible for color in skin, hair, and eyes.
Mode of Action
Compounds with similar structures, such as benzylic halides, typically react via an sn1 or sn2 pathway, depending on the degree of substitution at the benzylic position . This involves a nucleophilic attack on the carbonyl carbon, leading to changes in the molecular structure.
Biochemical Pathways
If it acts as a tyrosinase inhibitor like its analog 2-hydroxy-4-methoxybenzaldehyde , it would affect the melanogenesis pathway, reducing the production of melanin and potentially leading to skin lightening effects.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially involve interactions with various enzymes, proteins, and other biomolecules.
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-hydroxy-3-methoxy-4-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-8-6(9(12)13)3-2-5(4-10)7(8)11/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQVXXZKNYZUOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1O)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20041-61-6 |
Source
|
Record name | 2-hydroxy-3-methoxy-4-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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